乙酸乙酯 2-(6-硝基吡啶-3-基)

描述

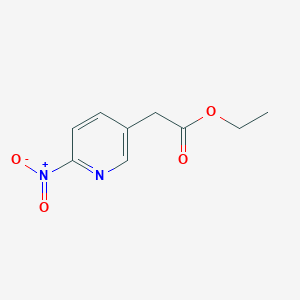

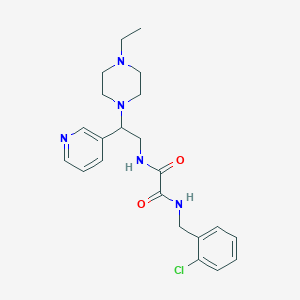

Ethyl 2-(6-nitropyridin-3-yl)acetate is a chemical compound with the CAS Number: 415912-99-1 . It has a molecular weight of 210.19 and its IUPAC name is ethyl 2-(6-nitropyridin-3-yl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for Ethyl 2-(6-nitropyridin-3-yl)acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(6-nitropyridin-3-yl)acetate is a solid compound . It has a molecular weight of 210.19 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

化学合成和结构分析

乙基 2-(6-硝基吡啶-3-基)乙酸盐用于化学合成和结构分析。一项研究表明,通过叠氮烷基化/分子内迈克尔级联反应,然后脱磺脱氢,合成了相关化合物,即乙基 2-[2-(4-硝基苯甲酰)-1H-吲哚-3-基]乙酸盐。使用核磁共振、红外和质谱数据确定了合成化合物的结构,说明了该化合物在高级有机合成和结构解析中的用途 (Choi & Kim, 2017)。

海洋生物学和天然产物

在海洋生物学中,已从海洋真菌中分离出与乙基 2-(6-硝基吡啶-3-基)乙酸盐相关的化合物。例如,对青霉菌属的乙酸乙酯提取物的持续研究导致新化合物的纯化和结构解析,强调了此类衍生物在探索海洋天然产物中的作用 (Wu et al., 2010)。

光物理性质

已对类似化合物的物理性质进行了广泛的研究。例如,已在各种状态和温度下分析了结构相关的化合物 2-乙基氨基-(3 或 5-甲基)-4-硝基吡啶的激发电子态,突出了乙基 2-(6-硝基吡啶-3-基)乙酸盐类似物在光物理研究中的潜力 (Lorenc et al., 2002)。

溶解度和热力学

已探索结构相关化合物在不同溶剂中的溶解度和热力学。这包括测量 3-羟基-2-硝基吡啶在各种溶剂中的溶解度,提供了与乙基 2-(6-硝基吡啶-3-基)乙酸盐在不同溶剂体系中的溶解度行为相关的见解 (Li et al., 2019)。

新型衍生物的合成

乙基 2-(6-硝基吡啶-3-基)乙酸盐作为新型衍生物合成的前体。研究表明,通过使类似结构与不同的试剂反应来合成新化合物,从而扩大了可用于各种应用的可衍生化合物的范围 (Turgunalieva et al., 2023)。

安全和危害

未来方向

While specific future directions for research on Ethyl 2-(6-nitropyridin-3-yl)acetate are not available in the retrieved data, nitropyridines are a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals . Therefore, future research could potentially explore new synthetic methods, applications, and safety profiles of this compound.

属性

IUPAC Name |

ethyl 2-(6-nitropyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKOALZZOBHQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-nitropyridin-3-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)